

A Head-to-Head Comparison of Mps1 Kinase Inhibitors: AZ3146 vs. Reversine

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Compound of Interest		
Compound Name:	AZ3146	
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For researchers in oncology and cell cycle regulation, the precise inhibition of key cellular processes is paramount. Monopolar spindle 1 (Mps1) kinase, a critical component of the spindle assembly checkpoint (SAC), has emerged as a promising therapeutic target. This guide provides a detailed, data-driven comparison of two widely used Mps1 inhibitors, **AZ3146** and Reversine, to aid researchers in selecting the optimal tool for their specific experimental needs.

This comparison guide delves into the specifics of each inhibitor, presenting quantitative data on their potency and selectivity, outlining detailed experimental protocols for their evaluation, and visualizing the cellular pathways they impact.

At a Glance: Kev Differences

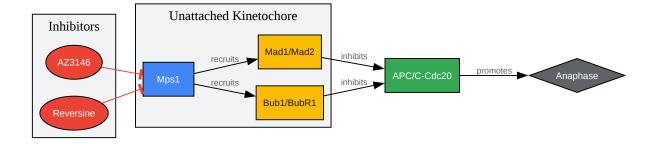
Feature	AZ3146	Reversine
Primary Target	Mps1 Kinase	Mps1 Kinase
Potency (IC50 for Mps1)	~35 nM[1]	~3-6 nM[2]
Selectivity	Highly selective for Mps1[1][3]	Known off-target effects on Aurora kinases, MEK1, and A3 adenosine receptors[4]
Primary Application	Specific Mps1 inhibition studies	Broader kinase inhibition studies, cell fate manipulation



Mechanism of Action: Targeting the Spindle Assembly Checkpoint

Mps1 kinase is a central regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[5] By phosphorylating its substrates at the kinetochores, Mps1 initiates a signaling cascade that prevents the premature separation of sister chromatids until all chromosomes are correctly attached to the mitotic spindle. Inhibition of Mps1 abrogates this checkpoint, leading to chromosome missegregation and, ultimately, cell death, making it an attractive target for cancer therapy.

Both **AZ3146** and Reversine are ATP-competitive inhibitors of Mps1. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets and thereby inactivating the SAC. This leads to a failure in chromosome alignment and an override of the mitotic checkpoint.[1]



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Figure 1. Simplified signaling pathway of the Spindle Assembly Checkpoint and the points of inhibition by **AZ3146** and Reversine.

Quantitative Comparison of Inhibitor Performance

The efficacy and specificity of a kinase inhibitor are critical for interpreting experimental results. The following tables summarize the in vitro potency and selectivity of **AZ3146** and Reversine based on reported experimental data.



In Vitro Potency (IC50)

Inhibitor	Target Kinase	IC50 (nM)
AZ3146	Mps1	35[1]
Reversine	Mps1 (full-length)	2.8 - 6[2]
Aurora B	98.5[2]	
Aurora A	876[2]	

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

Kinase Selectivity Profile

A key differentiator between **AZ3146** and Reversine is their selectivity. **AZ3146** was designed for potent and selective inhibition of Mps1, while Reversine exhibits activity against a broader range of kinases.

AZ3146: Screening against a panel of 50 kinases revealed that at a concentration of 1 μ M, AZ3146 inhibited only four other kinases by more than 40%: FAK, JNK1, JNK2, and KIT.[1] This high degree of selectivity makes AZ3146 a preferred tool for studies focused specifically on Mps1 function.

Reversine: Initially identified for its ability to induce dedifferentiation in myoblasts, Reversine was later characterized as a kinase inhibitor.[4] It exhibits potent inhibition of Mps1 but also targets Aurora kinases A and B.[2] The structural basis for its higher affinity for Mps1 over Aurora B has been elucidated, with the cyclohexyl and morpholinoaniline moieties of Reversine making more extensive contacts within the Mps1 ATP-binding pocket.[6][7] Its off-target effects also include inhibition of MEK1 and antagonism of the A3 adenosine receptor.[4]

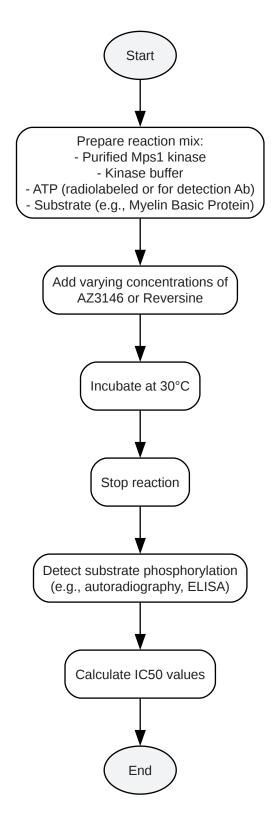
Experimental Protocols

Reproducible and rigorous experimental design is essential. Below are detailed methodologies for key assays used to characterize Mps1 inhibitors.

In Vitro Mps1 Kinase Assay



This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified Mps1.



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Figure 2. General workflow for an in vitro Mps1 kinase assay to determine inhibitor potency.

Materials:

- Purified recombinant Mps1 kinase
- Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate,
 0.1 mM Na3VO4, 2 mM DTT)
- ATP (including radiolabeled y-32P-ATP for autoradiography-based detection)
- Mps1 substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)
- AZ3146 and Reversine dissolved in DMSO
- Phosphocellulose paper or other means of separating phosphorylated substrate
- Scintillation counter or phosphorimager

Procedure:

- Prepare a reaction mixture containing kinase buffer, purified Mps1, and the chosen substrate.
- Add varying concentrations of AZ3146 or Reversine to the reaction mixture. Include a DMSO-only control.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
- Quantify the amount of phosphorylated substrate.
- Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.



Cell-Based Spindle Assembly Checkpoint Assay

This assay evaluates the ability of the inhibitors to override the SAC in living cells.

Principle: Cells treated with a microtubule-depolymerizing agent, such as nocodazole, will arrest in mitosis due to the activation of the SAC. An effective Mps1 inhibitor will override this arrest, causing the cells to exit mitosis prematurely.

Materials:

- HeLa or other suitable human cell line
- Cell culture medium and supplements
- Nocodazole
- AZ3146 and Reversine
- Propidium iodide (PI) or a DNA dye for flow cytometry
- Fixative (e.g., 70% ethanol)
- Flow cytometer

Procedure:

- Seed cells and allow them to adhere overnight.
- Synchronize cells at the G1/S boundary (e.g., using a double thymidine block) for a more uniform mitotic entry.
- Release cells from the block and allow them to proceed towards mitosis.
- Add nocodazole to the culture medium to induce mitotic arrest.
- After a period of mitotic arrest (e.g., 12-16 hours), add varying concentrations of AZ3146 or Reversine to the cells.
- Incubate for a further 2-4 hours.



- Harvest the cells, fix them in cold 70% ethanol, and stain the DNA with PI.
- Analyze the cell cycle distribution by flow cytometry. A decrease in the population of cells in the G2/M phase indicates an override of the SAC.

Conclusion: Choosing the Right Inhibitor

The choice between **AZ3146** and Reversine hinges on the specific research question.

AZ3146 is the inhibitor of choice for studies aiming to dissect the specific roles of Mps1 kinase in cellular processes. Its high selectivity minimizes the confounding effects of off-target inhibition, allowing for more definitive conclusions about Mps1 function.

Reversine, while a potent Mps1 inhibitor, has a broader kinase inhibition profile. This property can be advantageous in studies exploring the effects of inhibiting multiple mitotic kinases or in phenotypic screens where the precise molecular target is initially unknown. However, attributing observed effects solely to Mps1 inhibition when using Reversine requires careful validation, for instance, through rescue experiments or comparison with more selective inhibitors like **AZ3146**.

In summary, both **AZ3146** and Reversine are valuable tools for probing the function of Mps1 and the spindle assembly checkpoint. A thorough understanding of their respective potency and selectivity profiles, as outlined in this guide, is crucial for the design and interpretation of rigorous and impactful research.

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